Lipophilicity Gradient: 3.4× More Lipophilic than the Free Acid, 4.1× Less than the Ethyl Ester
The methyl ester (LogP 0.12520) occupies a calculated intermediate lipophilicity window between the highly polar free acid (LogP 0.03680) and the more hydrophobic ethyl ester (LogP 0.51530) [1][2]. This graded profile allows researchers to fine-tune passive membrane permeability and aqueous solubility without resorting to more extreme structural modifications.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.12520 |
| Comparator Or Baseline | 2-(1H-pyrazol-4-yl)acetic acid (free acid): LogP = 0.03680; Ethyl 2-(1H-pyrazol-4-yl)acetate: LogP = 0.51530 |
| Quantified Difference | Methyl ester is 3.4-fold more lipophilic than acid; 4.1-fold less lipophilic than ethyl ester |
| Conditions | Computational prediction based on molecular structure (ChemSrc, Molbase, BOC Sciences) |
Why This Matters
A LogP near 0.1 is favorable for crossing biological membranes while maintaining aqueous solubility, a key consideration in early-stage drug candidate selection.
- [1] BOC Sciences. 1H-Pyrazole-4-acetic Acid. CAS 934172-55-1. https://buildingblock.bocsci.com/1h-pyrazole-4-acetic-acid-cas-934172-55-1.html (accessed 2026-04-23). View Source
- [2] Molbase. Ethyl 2-(1H-pyrazol-4-yl)acetate. CAS 916084-27-0. http://qiye.molbase.cn/916084-27-0-molbase.html (accessed 2026-04-23). View Source
